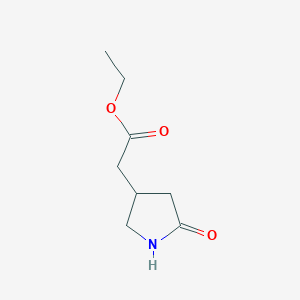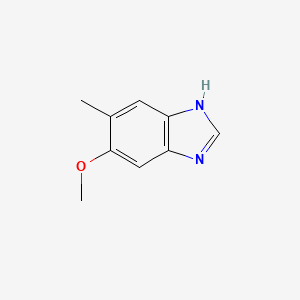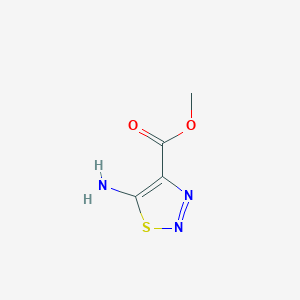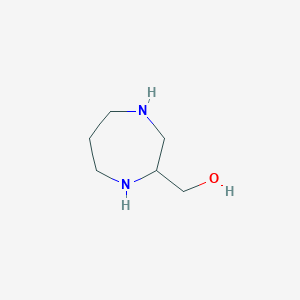
2-(5-氧代吡咯烷-3-基)乙酸乙酯
描述
Ethyl 2-(5-oxopyrrolidin-3-YL)acetate is a chemical compound with the molecular formula C8H13NO3 . It is a derivative of pyrrolidone .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(5-oxopyrrolidin-3-YL)acetate consists of a pyrrolidone ring attached to an ethyl acetate group . The molecular weight is 171.19400 .Physical And Chemical Properties Analysis
Ethyl 2-(5-oxopyrrolidin-3-YL)acetate has a density of 1.102g/cm3, a boiling point of 321.8ºC at 760 mmHg, and a flash point of 148.4ºC . The exact mass is 171.09000, and the LogP value is 0.49410 .科学研究应用
生物系统中的记忆增强
相关化合物(例如2-(芳基氨基)乙基2-[1-(吡啶-2-基)乙氧基]乙酸乙酯)的合成已被证明可以促进小鼠的记忆力,这从与对照组相比在游泳迷宫测试中错误频率降低中可以看出。这表明在神经药理学和认知增强疗法中具有潜在应用 (李明珠,2010).
吡咯烷衍生物的合成
2-氯乙酰乙酸乙酯及其衍生物已用于与氰基乙酰胺的反应中,以产生高产率的4-氰基-2-羟基-2-甲基-5-氧代吡咯烷-3-羧酸乙酯和相关化合物。这些反应使人们能够获得新的吡咯烷衍生物库,突出了该化合物在有机合成和开发新药中的用途 (Prativa B. S. Dawadi 和 J. Lugtenburg,2011).
缓蚀
由2-(5-氧代吡咯烷-3-基)乙酸乙酯合成的吡咯烷衍生物已被测试为硫酸中钢的缓蚀剂,显示出显着的缓蚀效率。对于希望防止材料降解并延长其基础设施寿命的行业来说,此应用至关重要 (M. Bouklah 等,2006).
阿尔茨海默病研究
氧代吡咯烷衍生物的合成及其作为乙酰胆碱酯酶和β淀粉样蛋白抑制剂的评估为寻找抗阿尔茨海默氏症药物提供了有希望的线索。一些化合物显示出显着的抑制活性,为针对阿尔茨海默氏症开发新的治疗策略开辟了道路 (L. W. Mohamed 等,2018).
先进材料合成
该化合物的衍生物已用于合成配位聚合物,在材料科学、催化和纳米技术中具有潜在应用。这些衍生自2-(5-氧代吡咯烷-3-基)乙酸乙酯的材料可以导致开发出具有独特性能的新型材料,用于工业应用 (胡斌等,2016).
属性
IUPAC Name |
ethyl 2-(5-oxopyrrolidin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)4-6-3-7(10)9-5-6/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBCCVXHLBWVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-oxopyrrolidin-3-YL)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 2,2-dimethylpropionyloxymethyl ester](/img/structure/B1647370.png)



![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1647392.png)

![2-[(3-Fluorophenyl)methyl]-5-nitro-indazole](/img/structure/B1647396.png)


![1-[4-(trifluoromethyl)phenyl]-4-Piperidinone](/img/structure/B1647406.png)

![6,7-dihydroxy-3'-methoxyspiro[2,3-dihydro-1H-naphthalene-4,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B1647411.png)
![9-Isopropyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1647418.png)
![Thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1647424.png)